Ethyl 2-cyano-2-(2,6-difluorophenyl)acetate
Overview
Description
Ethyl 2-cyano-2-(2,6-difluorophenyl)acetate is an organic compound with the molecular formula C11H9F2NO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 6 positions, and the acetic acid moiety is esterified with an ethyl group and cyano group
Scientific Research Applications
Ethyl 2-cyano-2-(2,6-difluorophenyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of drugs due to its structural features.
Material Science: Used in the development of novel materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-2-(2,6-difluorophenyl)acetate typically involves the reaction of 2,6-difluorobenzyl cyanide with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the cyanide group acts as a nucleophile, attacking the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-(2,6-difluorophenyl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide, potassium carbonate.
Hydrolysis: Aqueous acid or base.
Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Major Products
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-cyano-2-(2,6-difluorophenyl)acetic acid.
Reduction: 2-amino-2-(2,6-difluorophenyl)acetate.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-2-(2,6-difluorophenyl)acetate depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In pharmaceuticals, its mechanism would be related to the specific drug it is used to synthesize, potentially involving interactions with biological targets such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3,3-diphenylacrylate
- Ethyl 2-cyano-2-(3,5-difluorophenyl)acetate
Uniqueness
Ethyl 2-cyano-2-(2,6-difluorophenyl)acetate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for specific synthetic applications and potential pharmaceutical development.
Properties
IUPAC Name |
ethyl 2-cyano-2-(2,6-difluorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO2/c1-2-16-11(15)7(6-14)10-8(12)4-3-5-9(10)13/h3-5,7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRUFDCUSRATQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=C(C=CC=C1F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572020 | |
Record name | Ethyl cyano(2,6-difluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202000-98-4 | |
Record name | Ethyl cyano(2,6-difluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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